Colivelin is a synthetically derived peptide classified as a humanin derivative. [, ] It is a fusion protein comprising Activity-Dependent Neurotrophic Factor 9 (ADNF9) and a potent humanin analog, AGA-(C8R)HNG17. [] Colivelin exhibits significantly greater neuroprotective activity than both humanin and its analogs, demonstrating activity at the femtomolar range. [] This enhanced potency positions it as a valuable tool in scientific research, particularly for investigating pathways related to neuroprotection, inflammation, and cell survival.
Colivelin was first synthesized and characterized in studies aimed at developing effective treatments for neurodegenerative diseases. It is classified as a neuroprotective peptide and is recognized for its brain-penetrant properties, which allow it to cross the blood-brain barrier effectively. The peptide sequence of Colivelin is SALLRSIPAPAGASRLLLLTGEIDLP, which is crucial for its biological activity .
Colivelin can be synthesized using both solid-phase and liquid-phase methods. The solid-phase synthesis involves the use of commercially available peptide synthesizers that facilitate the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with a resin-bound amino acid, followed by coupling reactions that link subsequent amino acids through peptide bonds. The process allows for modifications to the peptide sequence, enhancing its stability and biological activity .
The molecular structure of Colivelin consists of a sequence of 24 amino acids, which contributes to its unique properties and functions. The peptide's conformation plays a critical role in its interaction with neuronal cells and its ability to activate signaling pathways associated with neuroprotection.
The specific arrangement of amino acids allows Colivelin to engage with various receptors and intracellular pathways, particularly those involved in survival signaling within neurons .
Colivelin undergoes several biochemical interactions that are crucial for its neuroprotective effects. It primarily acts by inhibiting neuronal cell death through various signaling mechanisms.
The mechanism by which Colivelin exerts its neuroprotective effects involves several key processes:
Studies indicate that administration of Colivelin leads to improved cognitive functions in animal models subjected to neurotoxic challenges, further supporting its role as a potential therapeutic agent for Alzheimer’s disease .
Colivelin possesses distinct physical and chemical properties that contribute to its functionality as a neuroprotective agent.
Relevant studies have shown that Colivelin maintains its activity across a range of concentrations, demonstrating robustness as a therapeutic candidate .
Colivelin has significant potential applications in scientific research and therapeutic development:
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: